2-(Trifluoroacetamido)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDEMYKACRPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
Antiviral Agents
Research has shown that derivatives of 2-(trifluoroacetamido)benzene-1-sulfonyl chloride exhibit significant antiviral activity. For instance, compounds synthesized from this sulfonamide have been evaluated for their inhibitory effects against various viruses, including Newcastle Disease Virus (NDV). In a study, the presence of the trifluoroacetamido group was essential for maintaining high potency against viral neuraminidase, with some derivatives showing IC50 values in the low nanomolar range, indicating strong antiviral properties .
Antibacterial Compounds
The compound has also been explored for its antibacterial properties. It serves as a precursor for synthesizing sulfonamide antibiotics, which are crucial in treating bacterial infections. The sulfonamide class of drugs functions by inhibiting bacterial folic acid synthesis, making them effective against a wide range of pathogens.
Intermediate in Organic Synthesis
This compound acts as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into other functionalized sulfonamides and amines. This versatility is particularly valuable in developing new pharmaceuticals and agrochemicals.
Development of Novel Catalysts
The compound has been utilized in the development of novel catalytic systems. For example, it can be employed as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. This application is particularly relevant in asymmetric synthesis, where the formation of chiral centers is crucial.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and modification processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonyl Chlorides
The following table and discussion highlight key differences between 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride and analogous compounds:
Table 1: Comparative Properties of Sulfonyl Chloride Derivatives
Key Observations:
Trifluoromethanesulfonyl Chloride ():
- Simpler structure with a single trifluoromethyl group directly attached to sulfur.
- Lower molecular weight (168.52 g/mol ) and higher volatility (boiling point: 29–32°C ) facilitate its use in reactions requiring mild conditions.
- Higher density (1.583 g/mL ) suggests increased handling precautions compared to aromatic sulfonyl chlorides.
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride (): Contains two electron-withdrawing groups (Cl and CF₃), enhancing electrophilicity. Molecular formula discrepancy noted: The reported formula (C₇H₃Cl₂F₃O₂S) implies two chlorine atoms, conflicting with the name "2-chloro" . This may reflect a typographical error in the source. High purity (>97%) and commercial availability make it suitable for precision syntheses.
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl Chloride (): Structural isomer of the target compound, with trifluoroacetamido and methyl groups at positions 4 and 2, respectively. Higher molecular weight (301.66 g/mol) due to the methyl substituent. Limited availability (discontinued in some pack sizes) may restrict large-scale applications .
- Compounds like 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride highlight market volatility, necessitating reliance on alternatives like the target compound.
Research Findings and Industrial Relevance
- This may enhance selectivity in amidation or sulfonylation reactions.
- Supplier Landscape : Major suppliers include Kanto Reagents, CymitQuimica, and Fluorochem, though discontinuations (e.g., ) underscore supply-chain challenges .
- Safety : Sulfonyl chlorides generally require careful handling (e.g., avoiding moisture and eye contact) due to their corrosive nature .
Biological Activity
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry due to its unique chemical structure. This compound features a trifluoroacetamido group, which enhances its biological activity, particularly in enzyme inhibition and the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 292.68 g/mol. The presence of the sulfonyl chloride group makes it highly reactive, allowing for various nucleophilic substitutions that can lead to the formation of sulfonamide derivatives.
The biological activity of this compound primarily arises from its ability to react with nucleophiles, such as amino acids in proteins. This reactivity allows for the formation of covalent bonds with biological macromolecules, which can lead to significant biological effects. The compound's sulfonyl chloride group can also serve as a pharmacophore in drug design, enhancing the potency and selectivity of therapeutic agents .
Antimicrobial Activity
Sulfonamides, including derivatives like this compound, are known for their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underpins their effectiveness against a range of bacterial infections, including those caused by Staphylococcus aureus and Klebsiella pneumoniae .
Antitumor Activity
Research has indicated that compounds containing sulfonamide moieties demonstrate antitumor activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoroacetamido group may enhance these effects by improving the compound's binding affinity to target proteins involved in tumor growth .
Case Studies and Research Findings
Q & A
Q. What methodologies detect trace decomposition products in long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with UPLC-QTOF-MS identifies hydrolyzed sulfonic acids and trifluoroacetate byproducts. Quantify degradation using external calibration curves with deuterated internal standards (e.g., d₄-trifluoroacetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
